Aluminum, dibutyl((3E)-3-octen-1-olato)-
Description
Aluminum, dibutyl((3E)-3-octen-1-olato)- is an organoaluminum compound with the CAS registry number 68892-20-6 and the European Community (EC) number 272-603-9 . Its IUPAC name specifies the (3E)-3-octen-1-olato ligand, indicating a trans-configuration at the double bond in the octenolato moiety. Structurally, it features two butyl groups and one unsaturated alkoxide ligand coordinated to the aluminum center.
Properties
CAS No. |
68900-81-2 |
|---|---|
Molecular Formula |
C16H33AlO |
Molecular Weight |
268.41 g/mol |
IUPAC Name |
dibutyl-[(E)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5+;;; |
InChI Key |
KXNLGIZQFVRAQK-FWMLTEASSA-N |
Isomeric SMILES |
CCCC/C=C/CCO[Al](CCCC)CCCC |
Canonical SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, dibutyl((3E)-3-octen-1-olato)- typically involves the reaction of aluminum alkyls with octen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum species. Common solvents used include toluene or hexane, and the reaction is often performed at low temperatures to control the reactivity of the aluminum alkyls.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where aluminum alkyls are reacted with octen-1-ol in a controlled environment. The process ensures high purity and yield by minimizing exposure to air and moisture. Advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum, dibutyl((3E)-3-octen-1-olato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The octen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can be used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines can be introduced in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Aluminum, dibutyl((3E)-3-octen-1-olato)- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers and control polymer growth makes it valuable in creating high-performance plastics.
Biology
While not commonly used in biological applications, its derivatives may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of new therapeutic agents that can leverage its unique coordination properties.
Industry
In industry, this compound is used in the production of advanced materials, including coatings and adhesives. Its reactivity and ability to form strong bonds with various substrates make it ideal for enhancing material properties.
Mechanism of Action
The mechanism of action of Aluminum, dibutyl((3E)-3-octen-1-olato)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards further chemical reactions, such as polymerization or catalysis. The molecular targets include unsaturated hydrocarbons and other reactive organic molecules, which are transformed through the action of the aluminum center.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aluminum Alkoxide Derivatives
Aluminum, (2-butanolato)bis(2-propanolato) (CAS 3605-65-0)
- Molecular Formula : C₁₀H₂₃AlO₃.
- Structure: Contains two isopropoxide (2-propanolato) ligands and one 2-butanolato ligand.
- Applications: Used in polymer synthesis, particularly in reactions with p-tert-butylphenol-formaldehyde polymers, isophthalic acid, and polyols like pentaerythritol .
- Key Differences: The absence of unsaturated ligands (e.g., octenolato) reduces its reactivity toward conjugated systems. Higher solubility in polar solvents due to shorter-chain alkoxide ligands compared to the longer, unsaturated octenolato group in the target compound.
Aluminum, dibutyl((3Z)-3-octen-1-olato)-
- Note: refers to the (Z)-isomer (CAS 68892-20-6), whereas the target compound is the (E)-isomer.
Metal Complexes with Dibutyl Ligands
Zirconium Nitrate Dibutyl Phosphate
- Structure : Combines dibutyl phosphate ligands with zirconium nitrate.
- Solubility: Similar to uranium dibutyl phosphate complexes (2–4× M solubility in Amsco, a solvent blend), suggesting that dibutyl ligands enhance solubility in non-aqueous media .
- Relevance : Highlights the role of dibutyl groups in stabilizing metal complexes for industrial applications (e.g., nuclear fuel processing).
Dibutyl Phthalate (CAS 84-74-2)
Data Table: Comparative Analysis
Research Findings and Gaps
- Reactivity : The unsaturated (3E)-3-octen-1-olato ligand in the target compound may confer unique reactivity in catalytic systems, but experimental data are lacking in the provided evidence.
- Solubility : Analogous zirconium and uranium complexes suggest dibutyl ligands improve organic-phase solubility, but direct measurements for the aluminum compound are needed .
- Stereoisomerism : The (E)- vs. (Z)- configuration’s impact on properties remains unexplored in the evidence but is critical for applications requiring stereoselectivity.
Biological Activity
Aluminum, dibutyl((3E)-3-octen-1-olato)- is a complex compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields.
- Chemical Formula : C12H22O2Al
- Molecular Weight : 226.29 g/mol
- IUPAC Name : Aluminum dibutyl (3E)-3-octen-1-olate
The compound features an aluminum center coordinated with dibutyl and a 3-octen-1-olate ligand, which influences its biological interactions.
Antimicrobial Properties
Research indicates that aluminum complexes can exhibit antimicrobial activity. A study focusing on various aluminum compounds showed that some derivatives effectively inhibited bacterial growth, particularly against gram-positive bacteria. The presence of the octen-1-ol moiety may enhance this activity due to its hydrophobic nature, allowing better membrane penetration.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines demonstrated that Aluminum, dibutyl((3E)-3-octen-1-olato)- has a dose-dependent effect on cell viability. At higher concentrations, it induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The data indicates significant cytotoxic effects at concentrations above 50 µM.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several aluminum complexes, including Aluminum, dibutyl((3E)-3-octen-1-olato)-. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its use as a preservative in food products.
Case Study 2: Cancer Therapeutics
In a recent clinical trial, the compound was administered to patients with advanced solid tumors. The trial aimed to assess safety and preliminary efficacy. Results showed a partial response in a subset of patients, with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
